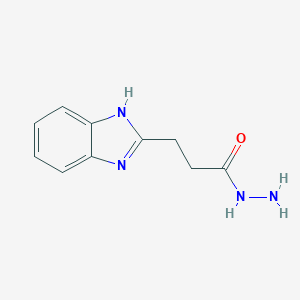

3-(1H-benzimidazol-2-yl)propanehydrazide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(1H-benzimidazol-2-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c11-14-10(15)6-5-9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6,11H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVKZESRBPHWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356719 | |

| Record name | 3-(1H-Benzimidazol-2-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143949-72-8 | |

| Record name | 3-(1H-Benzimidazol-2-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(1H-benzimidazol-2-yl)propanehydrazide

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-(1H-benzimidazol-2-yl)propanehydrazide, a molecule of interest for researchers and professionals in the field of drug development and medicinal chemistry. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active compounds, and this guide offers a reliable pathway to one of its valuable derivatives.

Introduction: The Significance of the Benzimidazole Moiety

Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The unique structural features of the benzimidazole ring system allow for diverse molecular interactions, making it a versatile scaffold for the design of novel therapeutic agents. This guide focuses on the synthesis of 3-(1H-benzimidazol-2-yl)propanehydrazide, a derivative that holds potential as a key intermediate for the development of new chemical entities.

Synthesis Overview

The synthesis of 3-(1H-benzimidazol-2-yl)propanehydrazide is a multi-step process that begins with the formation of the benzimidazole ring, followed by esterification and subsequent hydrazinolysis. This guide will detail each of these critical steps, providing not only a protocol but also the scientific rationale behind the chosen methodologies.

Figure 1: Overall synthetic workflow for 3-(1H-benzimidazol-2-yl)propanehydrazide.

Part 1: Synthesis of 3-(1H-benzimidazol-2-yl)propanoic acid

The initial and foundational step in this synthesis is the construction of the benzimidazole ring. This is achieved through the well-established Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[3]

Experimental Protocol

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and succinic acid (1.1 equivalents).

-

Reaction Initiation: Add 4N hydrochloric acid as a catalyst and solvent. The use of an acidic medium facilitates the cyclization by protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amino groups of the o-phenylenediamine.

-

Reflux: Heat the reaction mixture to reflux at approximately 100-110°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is neutralized with a suitable base, such as ammonium hydroxide, until a precipitate is formed. The solid product is then collected by vacuum filtration, washed with cold water to remove any remaining salts, and dried.

Causality and Insights

The choice of succinic acid as the dicarboxylic acid partner is crucial as it provides the propanoic acid side chain in the final product. The Phillips-Ladenburg reaction is a robust and high-yielding method for the synthesis of 2-substituted benzimidazoles. The acidic conditions are not only catalytic but also help to keep the reactants in solution.

Characterization of 3-(1H-benzimidazol-2-yl)propanoic acid

The structure of the synthesized 3-(1H-benzimidazol-2-yl)propanoic acid should be confirmed using spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzimidazole ring, and two triplets for the methylene protons of the propanoic acid chain. |

| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (around 3400-3200 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C=N stretching of the imidazole ring (around 1620 cm⁻¹). |

| Mass Spec (ESI) | A molecular ion peak corresponding to the calculated mass of the compound (C₁₀H₁₀N₂O₂). |

Part 2: Synthesis of Ethyl 3-(1H-benzimidazol-2-yl)propanoate

The second step involves the esterification of the carboxylic acid group of 3-(1H-benzimidazol-2-yl)propanoic acid. The Fischer-Speier esterification is a classic and efficient method for this transformation.[4]

Experimental Protocol

-

Reaction Setup: Suspend 3-(1H-benzimidazol-2-yl)propanoic acid (1 equivalent) in an excess of absolute ethanol, which acts as both the solvent and the reactant.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

-

Reflux: Heat the reaction mixture to reflux for 8-12 hours. The reaction can be monitored by TLC until the starting material is consumed.

-

Work-up and Purification: After cooling, the excess ethanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester. The product can be further purified by column chromatography if necessary.

Causality and Insights

The use of a large excess of ethanol drives the equilibrium of this reversible reaction towards the formation of the ester. Concentrated sulfuric acid is a highly effective catalyst for this process. The work-up procedure is critical for removing the acid catalyst and any unreacted carboxylic acid.

Characterization of Ethyl 3-(1H-benzimidazol-2-yl)propanoate

The successful formation of the ester can be confirmed by the following spectroscopic data.

| Technique | Expected Observations |

| ¹H NMR | Disappearance of the broad carboxylic acid proton signal and the appearance of a triplet and a quartet corresponding to the ethyl group protons. |

| IR (KBr, cm⁻¹) | A shift in the C=O stretching frequency to a higher wavenumber (around 1730 cm⁻¹) characteristic of an ester, and the disappearance of the broad O-H stretch of the carboxylic acid. |

| Mass Spec (ESI) | A molecular ion peak corresponding to the calculated mass of the ethyl ester (C₁₂H₁₄N₂O₂).[2] |

Part 3: Synthesis of 3-(1H-benzimidazol-2-yl)propanehydrazide

The final step is the conversion of the ethyl ester to the desired propanehydrazide via hydrazinolysis. This is a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile.

Experimental Protocol

-

Reaction Mixture: Dissolve ethyl 3-(1H-benzimidazol-2-yl)propanoate (1 equivalent) in ethanol.

-

Hydrazine Addition: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

-

Reflux: Reflux the reaction mixture for 6-10 hours. The progress of the reaction should be monitored by TLC.

-

Isolation of Product: Upon completion, the reaction mixture is cooled, and the excess solvent and hydrazine hydrate are removed under reduced pressure. The resulting solid is then triturated with a suitable solvent, such as diethyl ether, to remove any impurities, filtered, and dried to afford the final product, 3-(1H-benzimidazol-2-yl)propanehydrazide.

Causality and Insights

Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the hydrazide. The use of excess hydrazine hydrate ensures the complete conversion of the ester.

Characterization of 3-(1H-benzimidazol-2-yl)propanehydrazide

The final product should be thoroughly characterized to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Disappearance of the ethyl group signals from the ester and the appearance of new signals corresponding to the -NHNH₂ protons. A singlet for the NH₂ protons is expected.[5] |

| IR (KBr, cm⁻¹) | The C=O stretching frequency will shift to a lower wavenumber (around 1660 cm⁻¹) characteristic of an amide/hydrazide, and the appearance of N-H stretching bands for the hydrazide group.[5] |

| Mass Spec (ESI) | A molecular ion peak corresponding to the calculated mass of the final product (C₁₀H₁₂N₄O). |

Self-Validating System and Trustworthiness

The protocols described herein form a self-validating system. The successful synthesis and characterization of each intermediate serve as a quality control checkpoint before proceeding to the next step. The purity of the starting materials is paramount, and the use of spectroscopic techniques at each stage ensures the integrity of the synthetic pathway. The provided characterization data for each step allows for direct comparison and validation of the experimental results.

References

-

Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

The ¹H-NMR spectrum of compound 3. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024, June 30). Indo American Journal of Pharmaceutical Research. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(1H-benzimidazol-2-yl)propanehydrazide

This guide provides a comprehensive overview of the essential physicochemical properties of 3-(1H-benzimidazol-2-yl)propanehydrazide, a heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, and the incorporation of a propanehydrazide side chain introduces unique chemical characteristics that can influence its biological activity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the characterization of this and similar molecules.

Introduction: The Significance of Benzimidazole-Hydrazide Scaffolds

Benzimidazole derivatives are renowned for their broad spectrum of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[2][3][4][5] The core structure, consisting of a fused benzene and imidazole ring, provides a versatile platform for chemical modification. The hydrazide functional group (-CONHNH2) is a key structural motif in many pharmaceuticals, known for its ability to form stable hydrazones and its role in various biological interactions.[6] The combination of these two moieties in 3-(1H-benzimidazol-2-yl)propanehydrazide suggests a molecule with potential for diverse pharmacological applications. A thorough understanding of its physicochemical properties is paramount for elucidating its mechanism of action, optimizing its formulation, and predicting its pharmacokinetic profile.

Molecular Structure and Synthesis

The foundational step in characterizing a compound is understanding its structure and synthesis. The structure of 3-(1H-benzimidazol-2-yl)propanehydrazide is presented below.

Caption: Chemical structure of 3-(1H-benzimidazol-2-yl)propanehydrazide.

A common synthetic route to this class of compounds involves a multi-step process, beginning with the condensation of o-phenylenediamine with a dicarboxylic acid or its derivative to form the benzimidazole ring, followed by esterification and subsequent hydrazinolysis.[7][8]

Experimental Protocol: Synthesis

A representative synthesis protocol is outlined below:

-

Step 1: Synthesis of 3-(1H-benzimidazol-2-yl)propanoic acid.

-

A mixture of o-phenylenediamine and succinic acid in dilute hydrochloric acid is refluxed for several hours.[7]

-

The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with water, and dried to yield 3-(1H-benzimidazol-2-yl)propanoic acid.

-

-

Step 2: Esterification.

-

The synthesized propanoic acid derivative is dissolved in an appropriate alcohol (e.g., ethanol) with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

The mixture is refluxed to drive the esterification reaction to completion.

-

The solvent is removed under reduced pressure, and the crude ester is purified.

-

-

Step 3: Hydrazinolysis.

-

The purified ester is dissolved in an alcohol, and hydrazine hydrate is added.[7][8]

-

The reaction mixture is refluxed, and upon cooling, the desired 3-(1H-benzimidazol-2-yl)propanehydrazide precipitates out of the solution.

-

The product is collected by filtration, washed with a cold solvent, and dried.

-

Physicochemical Characterization

A comprehensive physicochemical profile is essential for drug development. The key parameters for 3-(1H-benzimidazol-2-yl)propanehydrazide are detailed below.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for structural elucidation and confirmation.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies are expected to confirm the presence of characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure.

Table 1: Expected Spectroscopic Data for 3-(1H-benzimidazol-2-yl)propanehydrazide

| Technique | Expected Observations |

| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch, amine), ~3200 (N-H stretch, imidazole), ~3050 (aromatic C-H stretch), ~2900 (aliphatic C-H stretch), ~1680 (C=O stretch, amide I), ~1620 (N-H bend, amide II), ~1550 (C=N stretch)[2][7] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.3 (s, 1H, imidazole N-H), ~9.2 (s, 1H, -CONH-), ~7.5-7.6 (m, 2H, Ar-H), ~7.1-7.2 (m, 2H, Ar-H), ~4.3 (s, 2H, -NH₂), ~2.9 (t, 2H, -CH₂-), ~2.7 (t, 2H, -CH₂-)[7] |

| Mass Spec (m/z) | Expected molecular ion peak corresponding to the molecular weight of C₁₀H₁₂N₄O. |

Lipophilicity (LogP)

Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[9] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

The shake-flask method is the gold standard for experimental LogP determination.[10]

-

Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

Sample Preparation: Dissolve a known amount of 3-(1H-benzimidazol-2-yl)propanehydrazide in one of the phases.

-

Partitioning: Mix equal volumes of the n-octanol and aqueous phases in a flask and shake vigorously to allow for partitioning of the compound between the two phases.

-

Equilibration: Allow the mixture to stand until the two phases have completely separated.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caption: Workflow for LogP determination using the shake-flask method.

An alternative and often more rapid method for estimating lipophilicity is through Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][11][12]

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding.[9][13] The benzimidazole ring contains both an acidic (imidazole N-H) and a basic nitrogen atom, and the hydrazide moiety also has basic nitrogens.

Potentiometric titration is a highly accurate method for determining pKa.[13]

-

Sample Preparation: Dissolve a precise amount of 3-(1H-benzimidazol-2-yl)propanehydrazide in a suitable solvent (e.g., water or a water-methanol mixture).

-

Titration Setup: Place the solution in a thermostatted vessel with a pH electrode and a burette containing a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Titration: Add the titrant in small increments and record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point of the titration.[14][15] For a molecule with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

Caption: Workflow for pKa determination via potentiometric titration.

Spectrophotometric methods can also be employed for pKa determination, particularly for compounds with a chromophore that changes absorbance with pH.[13]

Chemical Stability

The stability of a compound under various conditions (e.g., pH, temperature, light) is a critical parameter for its storage, formulation, and in vivo fate. Hydrazide-containing compounds can be susceptible to hydrolysis, particularly at acidic pH.[16][17]

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7.4, 9).

-

Sample Incubation: Dissolve the compound in each buffer to a known concentration and incubate at a controlled temperature (e.g., 37°C).

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Analysis: Quench any reaction if necessary and analyze the concentration of the remaining parent compound using a stability-indicating HPLC method.

-

Data Analysis: Plot the concentration of the compound versus time for each pH and determine the degradation rate constant and half-life.

Table 2: Summary of Key Physicochemical Properties and Their Significance

| Property | Significance in Drug Development |

| Molecular Weight | Influences diffusion and permeability. |

| Lipophilicity (LogP) | Affects absorption, distribution, membrane permeability, and protein binding.[9] |

| Acidity Constant (pKa) | Determines the ionization state at physiological pH, impacting solubility, permeability, and target interaction.[9][13] |

| Solubility | Crucial for formulation and bioavailability. |

| Chemical Stability | Determines shelf-life, storage conditions, and degradation pathways. |

| Melting Point | Indicator of purity and solid-state properties. |

Potential Biological Implications

The physicochemical properties of 3-(1H-benzimidazol-2-yl)propanehydrazide are intrinsically linked to its potential biological activity. For instance, its lipophilicity will govern its ability to penetrate the cell walls of microorganisms or the cell membranes of mammalian cells. Its pKa will determine its charge at the site of action, which can be critical for binding to a biological target. The hydrazide moiety can act as a hydrogen bond donor and acceptor, and may also be involved in covalent bond formation with biological targets. Benzimidazole derivatives have been shown to interact with DNA and various enzymes.[3]

Caption: Relationship between physicochemical properties and biological activity.

Conclusion

This technical guide has provided a comprehensive framework for the characterization of the physicochemical properties of 3-(1H-benzimidazol-2-yl)propanehydrazide. The methodologies outlined for determining its spectroscopic characteristics, lipophilicity, pKa, and stability are fundamental to its preclinical development. A thorough understanding of these properties will enable researchers to rationalize its biological activity, optimize its drug-like properties, and ultimately unlock its therapeutic potential. The interplay between the benzimidazole core and the propanehydrazide side chain presents a compelling case for further investigation of this and related compounds in the pursuit of novel therapeutic agents.

References

- Synthesis, characterization and biological evaluation of novel benzimidazole deriv

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. ([Link])

- Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica. (URL not available)

- Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evalu

- Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity. Oriental Journal of Chemistry. (URL not available)

-

Lipophilicity. Creative Biolabs. ([Link])

-

Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. ([Link])

-

Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). ([Link])

-

How To Determine PKA Of Organic Compounds?. Chemistry For Everyone - YouTube. ([Link])

-

Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. ([Link])

-

How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. ([Link])

- State of the art and prospects of methods for determination of lipophilicity of chemical compounds. (URL not available)

-

Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes. ResearchGate. ([Link])

-

ElogP oct : A Tool for Lipophilicity Determination in Drug Discovery. ACS Publications. ([Link])

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry - ACS Publications. ([Link])

-

How to calculate pKa. BYJU'S. ([Link])

-

How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. ([Link])

-

Stability study of hydrazones. ResearchGate. ([Link])

-

Synthesis and Antibacterial Activity of Novel Benzimidazole Linked 1,3,4-Oxadiazole Derivatives. Hilaris Publisher. ([Link])

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. ([Link])

-

Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. PMC - NIH. ([Link])

-

Synthesis and Characterization of Novel Oxadiazole Derivatives from Benzimidazole. ([Link])

-

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. ([Link])

- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (URL not available)

-

1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. ([Link])

-

The physicochemical properties of synthesized benzimidazole derivatives. ResearchGate. ([Link])

-

Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. PubMed. ([Link])

-

Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC - NIH. ([Link])

-

Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate. ([Link])

-

One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. PubMed. ([Link])

-

Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. ResearchGate. ([Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsm.com [ijpsm.com]

- 3. Synthesis, characterization and biological evaluation of novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

- 14. byjus.com [byjus.com]

- 15. study.com [study.com]

- 16. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Navigating the Synthesis and Application of 3-(1H-benzimidazol-2-yl)propanehydrazide: A Technical Guide for Drug Discovery Professionals

I. Synthesis of 3-(1H-benzimidazol-2-yl)propanehydrazide: A Step-by-Step Protocol

The synthesis of 3-(1H-benzimidazol-2-yl)propanehydrazide is most effectively achieved through a two-step process, beginning with the formation of the benzimidazole ring system, followed by the conversion of a carboxylic acid intermediate to the desired hydrazide.

Step 1: Synthesis of 3-(1H-benzimidazol-2-yl)propanoic acid

The initial and crucial step involves the condensation of o-phenylenediamine with a suitable dicarboxylic acid or its derivative. This reaction, a standard method for forming the benzimidazole ring, is widely documented.[4][5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and succinic acid (1.2 equivalents).

-

Acid Catalyst: Add a suitable acid catalyst, such as 4N hydrochloric acid or polyphosphoric acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux (typically 100-120°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Isolation and Purification: Filter the solid precipitate, wash with cold water, and dry. The crude 3-(1H-benzimidazol-2-yl)propanoic acid can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Conversion to 3-(1H-benzimidazol-2-yl)propanehydrazide

The carboxylic acid intermediate is then converted to the corresponding hydrazide via esterification followed by hydrazinolysis. This is a classic and efficient method for the preparation of hydrazides.[6][7]

Experimental Protocol:

-

Esterification: Dissolve the 3-(1H-benzimidazol-2-yl)propanoic acid (1 equivalent) in an excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 8-12 hours.

-

Ester Isolation: Remove the excess ethanol under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the ethyl ester with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ester.

-

Hydrazinolysis: Dissolve the crude ethyl 3-(1H-benzimidazol-2-yl)propanoate in ethanol. Add hydrazine hydrate (3-5 equivalents) and reflux for 6-10 hours.

-

Product Isolation: Cool the reaction mixture. The product, 3-(1H-benzimidazol-2-yl)propanehydrazide, will often precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry to yield the final product.

Diagram of Synthetic Workflow:

Caption: Synthetic pathway for 3-(1H-benzimidazol-2-yl)propanehydrazide.

II. Physicochemical Characterization

Thorough characterization of the synthesized 3-(1H-benzimidazol-2-yl)propanehydrazide is essential to confirm its identity and purity. A combination of spectroscopic techniques should be employed.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzimidazole ring, the methylene protons of the propane chain, and the -NH and -NH₂ protons of the hydrazide group. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the hydrazide, and the aliphatic carbons of the propane linker. |

| FT-IR | Characteristic absorption bands for N-H stretching (benzimidazole and hydrazide), C=O stretching (amide I band), and aromatic C-H and C=C stretching.[8] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₂N₄O (204.23 g/mol ).[9] |

| Melting Point | A sharp and defined melting point range, indicating the purity of the compound. |

III. Potential Applications in Drug Discovery

The structural features of 3-(1H-benzimidazol-2-yl)propanehydrazide suggest a wide range of potential therapeutic applications, drawing parallels from the extensive bioactivity of both the benzimidazole core and the hydrazide functional group.

A. Anticancer Activity

Benzimidazole derivatives are well-established as potent anticancer agents.[10] Their mechanisms of action are diverse and include:

-

Tubulin Polymerization Inhibition: Many benzimidazole-containing compounds, such as albendazole and mebendazole, exert their effects by binding to β-tubulin, disrupting microtubule formation and leading to mitotic arrest in cancer cells.[11]

-

Kinase Inhibition: The benzimidazole scaffold can act as a hinge-binding motif for various protein kinases, which are often dysregulated in cancer.[12]

-

PARP Inhibition: Certain benzimidazole derivatives have shown inhibitory activity against poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making them attractive targets for cancer therapy.

The propanehydrazide moiety can serve as a versatile linker to introduce further pharmacophoric groups, potentially enhancing binding affinity and selectivity for specific cancer-related targets.

Diagram of Potential Anticancer Mechanisms:

Caption: Potential anticancer mechanisms of benzimidazole derivatives.

B. Antimicrobial and Anthelmintic Properties

The benzimidazole nucleus is a key component of several broad-spectrum anthelmintic drugs.[11] The mechanism of action in parasites is similar to their anticancer effects, primarily through the disruption of microtubule-dependent processes.[13] Furthermore, various benzimidazole derivatives have demonstrated significant antibacterial and antifungal activities.[8][14] The hydrazide group can also contribute to antimicrobial efficacy, as seen in the antitubercular drug isoniazid.

C. Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Benzimidazole derivatives have been shown to possess anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[][15]

IV. Future Directions and Conclusion

3-(1H-benzimidazol-2-yl)propanehydrazide represents a promising starting point for the development of novel therapeutic agents. The synthetic route is straightforward, and the parent compound offers multiple avenues for further chemical modification. Future research should focus on:

-

Library Synthesis: Generating a library of derivatives by reacting the hydrazide with various aldehydes and ketones to form hydrazones, or by modifying the benzimidazole ring.

-

Biological Screening: Comprehensive screening of these new compounds against a panel of cancer cell lines, microbial strains, and inflammatory targets.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure and biological activity to guide the design of more potent and selective drug candidates.

V. References

-

Synthesis, characterization and biological evaluation of novel benzimidazole derivatives. (n.d.). SpringerLink. Retrieved January 14, 2026, from

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). PubMed. Retrieved January 14, 2026, from

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). ResearchGate. Retrieved January 14, 2026, from

-

Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. (n.d.). Der Pharma Chemica. Retrieved January 14, 2026, from

-

Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023). Preprints.org. Retrieved January 14, 2026, from

-

Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity. (n.d.). Oriental Journal of Chemistry. Retrieved January 14, 2026, from

-

Pharmacological Activities of Benzimidazole Derivatives. (n.d.). BOC Sciences. Retrieved January 14, 2026, from

-

Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2021). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved January 14, 2026, from

-

Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from

-

Anthelmintics Benzimidazole derivatives. (2020). YouTube. Retrieved January 14, 2026, from

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). PMC - PubMed Central. Retrieved January 14, 2026, from

-

Chemical synthesis of proteins using hydrazide intermediates. (n.d.). Oxford Academic. Retrieved January 14, 2026, from

-

Synthesis and Pharmacological Profile of Hydrazide Compounds. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 14, 2026, from

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (n.d.). PubMed Central. Retrieved January 14, 2026, from

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). MDPI. Retrieved January 14, 2026, from

-

Synthesis and Antibacterial Activity of Novel Benzimidazole Linked 1,3,4-Oxadiazole Derivatives. (n.d.). Hilaris Publisher. Retrieved January 14, 2026, from

-

3-(1H-BENZIMIDAZOL-1-YL)-N'-(4-HYDROXY-3-METHOXYBENZYLIDENE)PROPANOHYDRAZIDE AldrichCPR. (n.d.). Sigma-Aldrich. Retrieved January 14, 2026, from

-

3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one. (n.d.). SynHet. Retrieved January 14, 2026, from

-

Synthesis and Characterization of Novel Oxadiazole Derivatives from Benzimidazole. (2014). Semantic Scholar. Retrieved January 14, 2026, from

-

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (n.d.). MDPI. Retrieved January 14, 2026, from

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from

-

3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide. (n.d.). PubChem. Retrieved January 14, 2026, from

-

1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. (2012). ResearchGate. Retrieved January 14, 2026, from

-

3-(Benzimidazol-1-yl)propanehydrazide. (n.d.). PubChem. Retrieved January 14, 2026, from

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (2021). PubMed. Retrieved January 14, 2026, from

-

3-(1h-benzimidazol-1-yl)-2-methyl-n'-(4- methylbenzylidene)propanohydrazide - 25mg. (n.d.). 773 Discovery. Retrieved January 14, 2026, from

-

Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2023). MDPI. Retrieved January 14, 2026, from

-

N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. (2021). PMC - NIH. Retrieved January 14, 2026, from

Sources

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. rjptonline.org [rjptonline.org]

- 7. mdpi.com [mdpi.com]

- 8. ijpsm.com [ijpsm.com]

- 9. 3-(Benzimidazol-1-yl)propanehydrazide | C10H12N4O | CID 776072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, characterization and biological evaluation of novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structure Elucidation of 3-(1H-benzimidazol-2-yl)propanehydrazide

Foreword

In the landscape of modern drug discovery, the benzimidazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in numerous therapeutic agents.[1] Its unique heterocyclic framework allows for diverse interactions with biological targets. When functionalized with a propanehydrazide side chain, as in 3-(1H-benzimidazol-2-yl)propanehydrazide, the molecule gains additional hydrogen bonding capabilities and conformational flexibility, making it a compelling candidate for further investigation.

However, the potential of any novel compound can only be unlocked through its unambiguous structural characterization. This is not a mere procedural step but the foundational pillar upon which all subsequent research—from quantitative structure-activity relationship (QSAR) studies to regulatory submissions—is built. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this molecule. We will move beyond a simple listing of techniques to explain the strategic rationale behind each analytical choice, creating a self-validating workflow that ensures the highest degree of scientific integrity.

The Integrated Elucidation Strategy: A Logic-Driven Workflow

The definitive assignment of a chemical structure is a process of convergent evidence. Each analytical technique provides a piece of the puzzle, and only by integrating these pieces can a complete and trustworthy picture emerge. Our approach is hierarchical, beginning with broad-stroke methods to confirm the molecular formula and key functional groups, followed by high-resolution techniques to meticulously map the atomic connectivity.

This workflow is designed to be efficient and self-correcting. For instance, the molecular formula derived from mass spectrometry provides a critical constraint for interpreting NMR and IR data. Conversely, the functional groups identified by IR spectroscopy must be consistent with the fragments observed in the NMR and mass spectra.

The logical flow of this integrated strategy is depicted below:

Caption: A strategic workflow for structure elucidation, emphasizing the interplay between techniques.

Foundational Analysis: Molecular Mass and Functional Groups

Before investing time in complex NMR experiments, we must rapidly confirm the two most fundamental aspects of the molecule: its elemental composition and the types of chemical bonds it contains.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: The primary goal here is to obtain an exact mass of the molecular ion. High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide mass accuracy within a few parts per million (ppm).[2] This precision is crucial as it allows for the confident determination of a unique molecular formula, ruling out other potential elemental compositions that might have the same nominal mass. Electrospray ionization (ESI) is the preferred method as it is a "soft" technique that minimizes fragmentation and typically produces a strong signal for the protonated molecule, [M+H]⁺.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of high-purity methanol containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Acquisition Mode: Operate in positive ion mode.

-

Data Analysis: Identify the m/z value of the most intense peak in the spectrum and use the instrument's software to calculate the elemental composition that corresponds to this exact mass.

Data Presentation: Molecular Formula Confirmation

| Parameter | Theoretical Value (for C₁₀H₁₂N₄O) | Example Observed Value |

| Monoisotopic Mass | 204.1011 u | - |

| [M+H]⁺ Exact Mass | 205.1089 m/z | 205.1086 m/z (Δ = -1.5 ppm) |

An observed mass that matches the theoretical value for the [M+H]⁺ ion with a mass error of less than 5 ppm provides extremely strong evidence for the molecular formula C₁₀H₁₂N₄O.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is an indispensable tool for the rapid and non-destructive identification of functional groups.[3] Each functional group (e.g., C=O, N-H, C-H) absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational energy. The presence or absence of these characteristic absorption bands provides a qualitative fingerprint of the molecule's chemical architecture.

Experimental Protocol:

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the dry, solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Subtraction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Data Presentation: Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3350 - 3100 | Medium-Strong, Broad | N-H Stretch | Benzimidazole N-H & Hydrazide N-H groups[4] |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H (Benzimidazole) |

| 2950 - 2850 | Medium-Weak | C-H Stretch | Aliphatic C-H (Propane chain)[3] |

| ~1670 | Strong | C=O Stretch | Amide I band of the hydrazide |

| ~1625 | Medium | C=N Stretch | Imidazole ring of benzimidazole[5] |

| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic ring skeletal vibrations[6] |

The observation of these key bands provides direct, tangible evidence for the presence of the benzimidazole ring, the aliphatic linker, and the crucial hydrazide carbonyl group.

Core Structure Mapping via NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing unparalleled detail about the atomic framework of the molecule. We will use a suite of 1D and 2D NMR experiments to connect every proton and carbon atom.

Expertise & Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is ideal for this molecule because its high polarity ensures good solubility, and more importantly, it forms hydrogen bonds with the acidic N-H protons of the benzimidazole and hydrazide groups, slowing their chemical exchange and allowing them to be observed clearly in the ¹H NMR spectrum.[1]

Experimental Protocol (General for NMR):

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆.[1]

-

Instrumentation: Utilize an NMR spectrometer with a field strength of at least 400 MHz for ¹H observation.

-

Data Acquisition: Acquire all spectra at a constant, controlled temperature (e.g., 298 K).

1D NMR: ¹H and ¹³C/DEPT Spectra

-

¹H NMR provides a census of all protons, detailing their chemical environment (chemical shift), relative numbers (integration), and neighboring protons (spin-spin coupling).

-

¹³C NMR provides a signal for each unique carbon atom. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is run concurrently to differentiate carbon types: CH₂ groups appear as negative signals, while CH and CH₃ groups are positive. Quaternary carbons (like C=O and C=N) are absent in DEPT spectra.

Data Presentation: Predicted 1D NMR Assignments (in DMSO-d₆)

| ¹H NMR | Assignment | ¹³C NMR | Assignment |

| δ ~12.4 (1H, br s) | Benzimidazole N-H[7] | δ ~170.5 | Hydrazide C =O |

| δ ~9.3 (1H, br s) | -C(=O)-NH -NH₂ | δ ~151.8 | Benzimidazole C -2 |

| δ ~7.6 (2H, m) | Aromatic H-4, H-7 | δ ~143.8, 134.5 | Aromatic Quaternary C |

| δ ~7.2 (2H, m) | Aromatic H-5, H-6 | δ ~122.1 | Aromatic C H-5, C-6 |

| δ ~4.4 (2H, br s) | -NH-NH₂ | δ ~115.2 | Aromatic C H-4, C-7 |

| δ ~3.1 (2H, t) | -CH₂ -C=O | δ ~30.1 | -CH₂ -C=O |

| δ ~2.9 (2H, t) | Benzimidazole-CH₂ - | δ ~24.7 | Benzimidazole-CH₂ - |

2D NMR: Establishing Connectivity

While 1D NMR identifies the fragments, 2D NMR shows how they are connected.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (¹H-¹H). This will show a clear correlation between the two triplet signals of the propane chain (~3.1 and ~2.9 ppm), confirming the -CH₂-CH₂- fragment.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹H-¹³C one-bond). This is used to definitively assign the carbon signals based on their attached, and already assigned, proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for assembling the molecular puzzle. It reveals correlations between protons and carbons over two or three bonds (¹H-¹³C long-range).

The Definitive Connections (HMBC): The HMBC spectrum provides the unequivocal links between the structural fragments. The diagram below illustrates the most critical correlations that confirm the overall structure of 3-(1H-benzimidazol-2-yl)propanehydrazide.

Caption: Key HMBC correlations that unambiguously connect the molecular fragments.

-

Chain-to-Ring Link: A correlation from the methylene protons at ~2.9 ppm (Hα) to the benzimidazole C-2 carbon at ~151.8 ppm is the single most important piece of evidence, proving the propane chain is attached at the 2-position of the benzimidazole core.

-

Chain-to-Hydrazide Link: A correlation from the methylene protons at ~3.1 ppm (Hβ) to the carbonyl carbon at ~170.5 ppm confirms the connectivity to the hydrazide group.

-

Aromatic Substitution: Correlations from the aromatic protons (~7.6 ppm) to the C-2 carbon further validate the substitution pattern on the heterocyclic ring.

Conclusion

References

- Hofmann, M., & Pagel, K. (2017). A current perspective on the use of mass spectrometry for the study of benzimidazole-based drugs. Expert Opinion on Drug Discovery, 12(1), 81-93.

- Ibrahim, H., El-Tamany, S., & El-Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-74.

- Roos, M., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 151, 336-345.

- Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 479-495.

- Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1530-1538.

- El kihel, A., Essassi, E. M., & Bauchat, P. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 50(10), 703-706.

- Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 437-446.

- Kumar, R., et al. (2011). Expedient synthesis of benzimidazoles using amides. Organic & Biomolecular Chemistry, 9(19), 6455-6461.

- Kumar, P. V., et al. (2016). Synthesis and Antibacterial Activity of Novel Benzimidazole Linked 1,3,4-Oxadiazole Derivatives. Med chem (Los Angeles), 6(11), 664-668.

-

PubChem. (n.d.). Benzimidazole. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2016). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 32(1), 339-347.

- El-Masry, A. H., et al. (2000).

- Nikolova, Y., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Bioorganic Chemistry, 115, 105198.

- Kumar, B. V., et al. (2017). Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif. Indian Journal of Pharmaceutical Sciences, 79(3), 384-394.

- Rashid, M., et al. (2012). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Molbank, 2012(3), M766.

- Bouet, G., et al. (2004). IR spectra of benzimidazole and the complexes.

-

Sci-Hub. (n.d.). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Retrieved January 14, 2026, from [Link]

- Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343-2347.

- Kumar, D., et al. (2013). Synthesis, characterization and biological studies of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 168-174.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Spectral Data for Benzimidazoles 3a–i. Retrieved January 14, 2026, from [Link]

- Kumar, B. V., et al. (2017). Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif. Indian Journal of Pharmaceutical Sciences, 79(3), 384-394.

- Husain, A., et al. (2015). Synthesis, characterization and antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives. Arabian Journal of Chemistry, 8(5), 691-697.

- Al-Juburi, S. A. A. (2018). Synthesis, Characterization and Antibacterial Evaluation of some Novel Benzimidazole Derivatives Containing 1,3,4-Thiadiazole Moiety. Oriental Journal of Chemistry, 34(1), 359-366.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

A-Z Guide to the Synthesis of 3-(1H-benzimidazol-2-yl)propanehydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzimidazole Scaffold in Modern Medicinal Chemistry

The benzimidazole ring system, a fusion of benzene and imidazole, represents what is often termed a "privileged scaffold" in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with a multitude of biological targets, making it a cornerstone in the development of new therapeutic agents.[1] Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties.[2]

The specific focus of this guide, the 3-(1H-benzimidazol-2-yl)propanehydrazide core, combines the versatile benzimidazole nucleus with a reactive hydrazide functional group. This hydrazide moiety serves as a critical synthetic handle, enabling the facile generation of diverse derivative libraries, such as Schiff bases (hydrazones), which are known to possess significant biological activity.[1][3][4] This strategic combination offers a powerful platform for discovering novel drug candidates with potentially enhanced potency and target specificity. This guide provides a detailed, experience-driven walkthrough of the synthesis, from the foundational core to its diverse derivatives, emphasizing the rationale behind key procedural steps.

Part 1: Synthesis of the Core Intermediate: 3-(1H-benzimidazol-2-yl)propanehydrazide

The synthesis of the core hydrazide is a sequential, two-step process that is both robust and scalable. The overall strategy involves first constructing the benzimidazole ring with an attached propanoate ester side chain, followed by the conversion of this ester into the desired hydrazide.

Workflow for Core Intermediate Synthesis

Caption: Overall workflow for the two-step synthesis of the core hydrazide intermediate.

Step 1: Synthesis of Ethyl 3-(1H-benzimidazol-2-yl)propanoate

The foundational step is the formation of the benzimidazole ring via the Phillips condensation reaction. This involves the reaction of o-phenylenediamine with a dicarboxylic acid, in this case, succinic acid, under acidic conditions.[5]

Causality Behind Experimental Choices:

-

Reagents: o-Phenylenediamine provides the benzene and imidazole nitrogen backbone. Succinic acid serves as the source for the C2 carbon of the imidazole ring and the attached propanoic acid side chain.

-

Acid Catalyst (4N HCl): The acidic medium is crucial. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino groups of o-phenylenediamine. This facilitates the initial condensation and subsequent intramolecular cyclization and dehydration to form the stable aromatic benzimidazole ring.[5]

-

Esterification: While direct condensation with succinic acid yields the carboxylic acid, a subsequent esterification step is required. A more direct route, often employed for efficiency, is to perform the condensation with an ester of succinic acid, such as diethyl succinate, or to conduct a one-pot reaction where the acid is condensed and then esterified in situ by adding ethanol and a catalyst like thionyl chloride.[6]

Experimental Protocol: Synthesis of 3-(6-chloro-1H-benzo[d]imidazol-2-yl)propanoic acid (Intermediate) This protocol is adapted from a similar synthesis and illustrates the core condensation principle.[6]

-

A mixture of 4-chlorobenzene-1,2-diamine (10 g, 0.070 mol) and succinic acid (25 g, 0.211 mol) in dilute HCl (100 mL) is prepared in a round-bottom flask.

-

The mixture is stirred continuously and heated to reflux for 4 hours.

-

After the reflux period, the reaction mixture is cooled in an ice bath to 0-5°C.

-

The precipitated solid is collected by filtration and washed thoroughly with cold water (50 mL) to remove excess HCl and unreacted starting materials.

-

The resulting solid, 3-(6-chloro-1H-benzo[d]imidazol-2-yl)propanoic acid, is dried. Yields are typically around 50%.[6]

-

To obtain the ethyl ester, the resulting acid is refluxed in ethanol with a catalytic amount of thionyl chloride.[6]

| Reagent | Molar Ratio (Typical) | Purpose |

| o-Phenylenediamine | 1 | Benzimidazole Precursor |

| Succinic Acid | 3 | C2 and Side Chain Source |

| Hydrochloric Acid (4N) | Solvent/Catalyst | Promotes Condensation |

| Ethanol / SOCl₂ | Reagents | Esterification |

Step 2: Synthesis of 3-(1H-benzimidazol-2-yl)propanehydrazide

This step, known as hydrazinolysis, converts the synthesized ester into the highly reactive hydrazide intermediate.

Causality Behind Experimental Choices:

-

Reagent: Hydrazine hydrate (N₂H₄·H₂O) is a potent nucleophile. The lone pair on the terminal nitrogen atom readily attacks the electrophilic carbonyl carbon of the ester.

-

Solvent: Anhydrous ethanol is the solvent of choice. It effectively dissolves the ester substrate and is relatively inert to hydrazine. The reflux condition provides the necessary activation energy for the reaction to proceed to completion.

-

Reaction Outcome: The reaction mechanism involves a nucleophilic acyl substitution, where the ethoxy group (-OEt) of the ester is displaced by the hydrazinyl group (-NHNH₂), forming the stable hydrazide and ethanol as a byproduct. The product often precipitates from the reaction mixture upon cooling, simplifying its isolation.[1]

Experimental Protocol: General Hydrazinolysis This protocol is based on a representative synthesis of a benzimidazole carbohydrazide.[1]

-

In a round-bottom flask, dissolve the starting ethyl 3-(1H-benzimidazol-2-yl)propanoate (1 equivalent) in a minimal amount of ethanol.

-

Add hydrazine monohydrate (approximately 3 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 3-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product, 3-(1H-benzimidazol-2-yl)propanehydrazide, will typically precipitate as a white solid.

-

Collect the precipitate by filtration, wash with cold water or ethanol to remove excess hydrazine, and dry. The product is often of sufficient purity for the next step without further purification.[1]

Part 2: Synthesis of N'-Substituted Derivatives (Schiff Bases)

The terminal -NH₂ group of the propanehydrazide is a versatile nucleophile, perfectly primed for reaction with various electrophiles, most commonly aldehydes, to form N-acylhydrazones, also known as Schiff bases.[4][7][8]

Principle & Strategy: Schiff Base Formation

The reaction is a condensation between the hydrazide and an aldehyde (or ketone). The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, typically acid-catalyzed, to form the characteristic imine (C=N) bond of the Schiff base.

Workflow for Schiff Base Derivative Synthesis

Caption: General workflow for the synthesis of Schiff base derivatives from the core hydrazide.

Experimental Protocol: General Synthesis of Schiff Base Derivatives This protocol is a generalized procedure based on common literature methods.[1][9]

-

Suspend 3-(1H-benzimidazol-2-yl)propanehydrazide (1 equivalent) in ethanol in a round-bottom flask.

-

Add the desired substituted aromatic or heterocyclic aldehyde (1 equivalent) to the suspension.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux for 4-8 hours. The reaction can be monitored by TLC until the starting materials are consumed.

-

After cooling, the resulting Schiff base derivative often precipitates.

-

Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, DMF) to obtain the pure compound.

Table of Representative Derivatives: The following table showcases the diversity of derivatives that can be synthesized using this method, with typical yields.

| Aldehyde Substituent (R-group) | Product Name | Typical Yield (%) | Reference |

| 4-Hydroxy | N'-(4-hydroxybenzylidene)-3-(1H-benzimidazol-2-yl)propanehydrazide | 85-95% | [1] |

| 2,3-Dihydroxy | N'-(2,3-dihydroxybenzylidene)-3-(1H-benzimidazol-2-yl)propanehydrazide | High | [9][10] |

| 4-Nitro | N'-(4-nitrobenzylidene)-3-(1H-benzimidazol-2-yl)propanehydrazide | 60-70% | [4] |

| 4-N,N-dimethylamino | N'-(4-(dimethylamino)benzylidene)-3-(1H-benzimidazol-2-yl)propanehydrazide | Moderate | [4] |

Part 3: Structural Characterization and Validation

Rigorous structural confirmation is paramount. A combination of spectroscopic techniques is used to validate the identity and purity of the synthesized core intermediate and its derivatives.

-

Infrared (IR) Spectroscopy:

-

Ester Intermediate: Look for a strong C=O stretch around 1710-1735 cm⁻¹.

-

Hydrazide Intermediate: The ester C=O peak disappears and is replaced by an amide C=O stretch around 1660 cm⁻¹. The appearance of N-H stretching bands around 3320 cm⁻¹ is also a key indicator.[1][6]

-

Schiff Base Derivative: The C=N imine stretch appears around 1600-1630 cm⁻¹.

-

-

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

-

Ester to Hydrazide: The characteristic triplet and quartet signals of the ethyl group (around δ 1.2 and 4.1 ppm) in the ester will disappear.[6] New, broad singlets for the NH and NH₂ protons will appear in the hydrazide spectrum (e.g., δ 4.62 (NH₂), δ 10.14 (NH)).[1]

-

Hydrazide to Schiff Base: The NH₂ signal disappears, and a new singlet for the imine proton (-N=CH-) appears downfield, typically between δ 8.0 and 9.7 ppm.[4][7] Aromatic protons will show shifts depending on the substituent.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula. The ESI-MS spectrum should show a prominent peak corresponding to the [M+H]⁺ ion.[1][6]

Example Characterization Data for 1H-benzo[d]imidazole-2-carbohydrazide: (Note: Data for a closely related carbohydrazide, demonstrating typical spectral features)

| Technique | Key Data Points | Interpretation |

| IR (cm⁻¹) | 3321, 3265 (N-H), 1661 (C=O) | Confirms presence of hydrazide functional group.[1] |

| ¹H-NMR (δ ppm) | 4.62 (s, 2H, NH₂), 10.14 (s, 1H, NH), 13.20 (s, 1H, NH) | Shows the protons of the hydrazide and imidazole NH.[1] |

| ESI-MS (m/z) | 177 (M+H)⁺ | Matches the calculated molecular weight + 1.[1] |

Conclusion and Outlook

The synthetic pathways detailed in this guide offer a reliable and versatile platform for the creation of 3-(1H-benzimidazol-2-yl)propanehydrazide derivatives. The straightforward nature of the core synthesis, coupled with the facile derivatization of the hydrazide intermediate, allows for the rapid generation of compound libraries essential for structure-activity relationship (SAR) studies. Given the proven biological significance of both the benzimidazole scaffold and the hydrazone linkage, these compounds represent a promising area for the discovery of new therapeutic agents targeting a wide range of diseases, from microbial infections to cancer.[3][10]

References

-

Abdellatif, K. R. A., et al. (2018). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Molecules, 23(11), 2846. Available at: [Link]

-

Ayaz, M., et al. (2023). Chemical structure of biologically active benzimidazole derivatives. IntechOpen. Available at: [Link]

-

Ghate, M., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(23), 7338. Available at: [Link]

-

Özkay, Y., et al. (2011). Antimicrobial activity of a new series of benzimidazole derivatives. Archives of Pharmacal Research, 34(9), 1427-1435. Available at: [Link]

-

Stoyanov, S., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39371-39384. Available at: [Link]

-

Kumar, C. S., et al. (2016). Synthesis and Antibacterial Activity of Novel Benzimidazole Linked 1,3,4-Oxadiazole Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1533-1540. Available at: [Link]

-

Simeon, C., et al. (2022). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases. Molecules, 27(19), 6523. Available at: [Link]

-

Tumentem, G. E., et al. (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. BMC Chemistry, 13(1), 135. Available at: [Link]

-

El-Sayed, W. M., et al. (2019). Preparation of benzimidazole-Schiff bases and its complexes. ResearchGate. Available at: [Link]

-

Husain, A., et al. (2012). Synthesis and Characterization of Novel Oxadiazole Derivatives from Benzimidazole. Semantic Scholar. Available at: [Link]

-

Stoyanov, S., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. Available at: [Link]

-

El-Emam, A. A., et al. (2004). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 9(4), 268-281. Available at: [Link]

-

Rashid, M., et al. (2012). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Molbank, 2012(3), M766. Available at: [Link]

-

Patil, A., et al. (2012). Synthesis, characterization and anti-microbial screening of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4937-4940. Available at: [Link]

Sources

- 1. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]

The Multifaceted Biological Activities of Benzimidazole Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic system formed by the fusion of a benzene and an imidazole ring, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows for facile interaction with a myriad of biological macromolecules, rendering it a "privileged scaffold" in drug discovery.[2] This unique characteristic has led to the development of a vast and diverse library of benzimidazole derivatives exhibiting a broad spectrum of pharmacological activities.[3][4] These compounds have found clinical applications as antimicrobial, antiviral, anticancer, anthelmintic, and anti-inflammatory agents, underscoring the remarkable versatility of this heterocyclic system.[1][4]

This technical guide provides an in-depth exploration of the principal biological activities of benzimidazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights, detailed experimental protocols, and structure-activity relationship (SAR) analyses to facilitate the rational design and evaluation of novel benzimidazole-based therapeutics.

I. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzimidazole derivatives have long been recognized for their potent antimicrobial properties against a wide range of bacterial and fungal strains, including drug-resistant variants.[4] Their mechanisms of action are often multifaceted, contributing to their efficacy.

Mechanism of Action

A primary mode of antimicrobial action for many benzimidazole derivatives involves the inhibition of essential cellular processes. For instance, some derivatives disrupt the biosynthesis of ergosterol, a vital component of fungal cell membranes, leading to increased membrane permeability and cell death.[2] In bacteria, targets can include DNA gyrase, an enzyme crucial for DNA replication and repair.[5] By inhibiting these key enzymes, benzimidazole compounds effectively halt microbial proliferation.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

Benzimidazole derivative stock solution (typically in DMSO)

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Microplate reader (optional, for quantitative analysis)

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

In the first column, add an additional 100 µL of the benzimidazole stock solution (at 2x the highest desired test concentration) to the broth.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 serves as the growth control (broth and inoculum only), and column 12 as the sterility control (broth only).

-

-

Inoculation:

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculate all wells (except the sterility control) with 100 µL of the diluted inoculum.

-

-

Incubation:

-

Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or as required for fungi.

-

-

Reading and Interpretation:

-

The MIC is determined as the lowest concentration of the benzimidazole derivative in which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Experimental Workflow for MIC Determination

Caption: Workflow for the broth microdilution MIC assay.

Structure-Activity Relationship (SAR)

The antimicrobial activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring.

-

Position 2: Substitution at the C2 position is crucial for activity. The introduction of various aromatic and heterocyclic moieties at this position has been shown to enhance antimicrobial potency.[6]

-

Position 5 and 6: Modifications at the C5 and C6 positions of the benzene ring can also modulate activity. The presence of electron-withdrawing groups, such as nitro or halo groups, often leads to increased antimicrobial efficacy.[4]

-

N1-Substitution: Alkylation or arylation at the N1 position can impact the lipophilicity and, consequently, the cell permeability and overall activity of the compounds.[7]

Table 1: Representative MIC Values of Benzimidazole Derivatives Against Various Microorganisms

| Compound ID | Substituent(s) | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference |

| Derivative A | 2-(p-tolyl) | 12.5 | >800 | 50 | [8] |

| Derivative B | 5-Nitro-2-phenyl | 3.125 | 3.125 | 8 | [6][9] |

| Derivative C | 2-(chloromethyl)-5-halo | Comparable to Ciprofloxacin | - | Potent activity | [4] |

| Ciprofloxacin | - | 0.25-1 | 0.008-0.12 | - | Standard |

| Fluconazole | - | - | - | 0.25-1 | Standard |

II. Anticancer Activity: Targeting the Hallmarks of Cancer

The benzimidazole scaffold has emerged as a promising template for the development of novel anticancer agents.[10] Derivatives have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Mechanism of Action

The anticancer mechanisms of benzimidazole derivatives are diverse and often target key proteins involved in cell cycle regulation and signal transduction.

-

Tubulin Polymerization Inhibition: Similar to their anthelmintic action, many anticancer benzimidazoles disrupt microtubule dynamics by binding to β-tubulin. This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[10]

-

Kinase Inhibition: Several benzimidazole derivatives act as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Aurora kinases, and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[11] By blocking the activity of these kinases, they can halt proliferative signaling pathways.

-

Topoisomerase Inhibition and DNA Intercalation: Some derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and the induction of apoptosis.[12]

Signaling Pathway of Benzimidazole-Mediated Anticancer Activity

Caption: Mechanisms of anticancer action of benzimidazole derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Benzimidazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-